molecular formula C4H7N5O2 B13111545 1-Amino-5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide

1-Amino-5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B13111545
M. Wt: 157.13 g/mol
InChI Key: XIMQJIBPQIIVTO-UHFFFAOYSA-N
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Description

1-Amino-5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

1-Amino-5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Amino-5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-Amino-5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both amino and hydroxy groups, which can enhance its reactivity and potential biological activities compared to other triazole derivatives .

Properties

Molecular Formula

C4H7N5O2

Molecular Weight

157.13 g/mol

IUPAC Name

1-amino-N-methyl-5-oxo-2H-triazole-4-carboxamide

InChI

InChI=1S/C4H7N5O2/c1-6-3(10)2-4(11)9(5)8-7-2/h8H,5H2,1H3,(H,6,10)

InChI Key

XIMQJIBPQIIVTO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NNN(C1=O)N

Origin of Product

United States

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